Solvent violet 38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68239-76-9 |

|---|---|

Molecular Formula |

C28H18Br4N2O2 |

Molecular Weight |

734.1 g/mol |

IUPAC Name |

1,4-bis(2,6-dibromo-4-methylanilino)anthracene-9,10-dione |

InChI |

InChI=1S/C28H18Br4N2O2/c1-13-9-17(29)25(18(30)10-13)33-21-7-8-22(34-26-19(31)11-14(2)12-20(26)32)24-23(21)27(35)15-5-3-4-6-16(15)28(24)36/h3-12,33-34H,1-2H3 |

InChI Key |

MBBKLLKQAYFPGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)Br)C(=O)C5=CC=CC=C5C3=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Solvent Violet 38 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Solvent Violet 38, targeted at researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identity

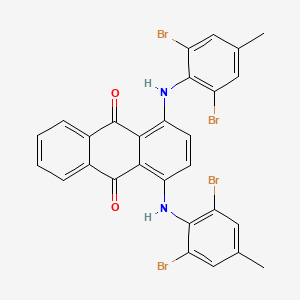

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class of colorants.[1] Its chemical structure is characterized by a central anthraquinone core substituted with two brominated aniline (B41778) groups. The IUPAC name for this compound is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-9,10-anthracenedione.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various solvent systems and applications.

Table 1: Identification and Formula

| Identifier | Value |

|---|---|

| CAS Number | 63512-14-1[1][2] |

| Molecular Formula | C₂₈H₁₈Br₄N₂O₂[1][2] |

| Molecular Weight | 734.07 g/mol [1][2] |

| Synonyms | Violet 4B, Perox Violet 3B, C.I. 615665[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical Appearance | Purple powder or liquid[2] |

| Density | 1.889 g/cm³[3] |

| Boiling Point | 687.4 °C at 760 mmHg[3] |

| Flash Point | 369.5 °C[3] |

| Refractive Index | 1.747[3] |

| Vapor Pressure | 9.57 x 10⁻¹⁹ mmHg at 25°C[3] |

| LogP (Octanol/Water) | 9.762[3] |

Table 3: Solubility Profile

| Solvent | Solubility |

|---|---|

| Water | Insoluble[2] |

| Alcohol | Slightly Soluble[2] |

| Acetone | Soluble[2] |

| Chloroform | Soluble[2] |

| Benzene | Soluble[2] |

| Xylene | Soluble[2][4] |

| Toluene (B28343) | Soluble[2] |

Spectral Properties

Experimental Protocols

Detailed experimental protocols specifically for this compound are not published in readily accessible literature. However, the following sections describe general methodologies that are standard for the synthesis and characterization of similar anthraquinone-based solvent dyes.

General Method for Synthesis

The synthesis of this compound is generally achieved through a condensation reaction.[1] A typical procedure involves the reaction of 1,4-dihydroxyanthracene-9,10-dione with two equivalents of 2,6-dibromo-4-methylbenzenamine.[1]

Workflow for a Generic Condensation Synthesis of an Anthraquinone Dye

Caption: Generalized workflow for the synthesis of this compound.

General Method for Solubility Determination

The solubility of a solvent dye can be determined by the equilibrium saturation method.

-

Sample Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Centrifuge the saturated solution to pellet the undissolved solid.

-

Quantification : Carefully extract an aliquot of the clear supernatant. The concentration of the dissolved dye is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a calibration curve prepared from standards of known concentrations.

General Method for UV-Vis Spectral Analysis

-

Solution Preparation : Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., toluene or chloroform). The concentration should be adjusted so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the dye solution.

-

Measurement : Scan the sample across a wavelength range (e.g., 300-800 nm) to record the absorption spectrum.

-

Data Analysis : The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax). This value is a key characteristic of the dye.

Applications

This compound is a versatile dye used in a variety of industrial applications due to its solubility in organic solvents and its vibrant color. Key applications include:

-

Plastics and Polymers : It is widely used for coloring a range of plastics and resins, including polystyrene, ABS, PMMA, and polyester.[4]

-

Oils, Waxes, and Lubricants : The dye is suitable for coloring hydrocarbon-based products like oils, greases, waxes, and candles.[2]

-

Inks and Coatings : It is incorporated into printing inks and various types of coatings.[2]

-

Fibers : It is used in the coloration of synthetic fibers.[5]

-

Optical Whitener : In very low concentrations, it can be used as a whitener or brightening agent to counteract the natural yellowing of plastics and resins.[4]

Safety and Handling

When handling this compound, standard laboratory safety precautions should be observed. It is recommended to:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid direct contact with skin and eyes.

-

Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is an important anthraquinone-based solvent dye with a distinct violet hue and excellent solubility in non-polar media. Its robust chemical structure provides good stability, making it suitable for a wide array of industrial coloring applications, from plastics and synthetic fibers to inks and lubricants. While detailed spectral data and specific experimental protocols are not widely published, its physicochemical properties are well-documented, providing a solid foundation for its application in scientific research and industrial manufacturing.

References

An In-depth Technical Guide to Solvent Violet 38 (CAS 63512-14-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Violet 38, identified by CAS number 63512-14-1, is an anthraquinone-based dye known for its vibrant violet hue.[1][2][3] While its primary established applications are industrial, particularly in the coloration of plastics, resins, and synthetic fibers, its chemical structure places it within a class of compounds with known utility in biomedical research, notably as fluorescent probes for cellular imaging.[3][4][5][6] This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties, a detailed synthesis protocol, and safety information. Recognizing the interests of the intended audience, this document also explores the potential, yet currently unproven, applications of this dye in biological research by providing generalized experimental protocols for cell staining based on the known behavior of similar anthraquinone (B42736) dyes.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative and qualitative data available for this compound.

Table 2.1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 63512-14-1 | [1][2][3][7][8] |

| Molecular Formula | C₂₈H₁₈Br₄N₂O₂ | [1][2][3][7] |

| Molecular Weight | 734.07 g/mol | [1][2][3] |

| Appearance | Purple powder/liquid | [1][5] |

| Colour Index | 615665 | [1][2] |

| Synonyms | Violet 4B, Perox Violet 3B, C.I. This compound | [1][2] |

| Boiling Point | 687.4 °C at 760 mmHg | N/A |

| Flash Point | 369.5 °C | N/A |

| Density | 1.889 g/cm³ | N/A |

| Refractive Index | 1.747 | N/A |

Table 2.2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Water (at 20°C) | Insoluble | [1] |

| Alcohol | Slightly Soluble (yields a yellow color) | [1] |

| Acetone | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Benzene | Soluble | [1] |

| Xylene | Soluble | [1][5] |

| Toluene | Soluble | [1] |

Spectroscopic Properties

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from patent literature and describes a two-step bromination process starting from Solvent Green 3.

Diagram of Synthesis Pathway

Caption: Synthesis pathway of this compound from Solvent Green 3.

Materials:

-

1,4-bis-(4-methyl-2-bromophenyl)aminoanthraquinone (Intermediate)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

2,2'-Azobis(isobutyronitrile) (AIBN)

-

N-Bromosuccinimide (NBS)

-

5 wt% Sodium bisulfite (NaHSO₃) aqueous solution

-

Deionized water

-

250 mL four-hole reaction flask equipped with a mechanical stirrer and thermometer

-

1000 mL boiling flask

Procedure:

-

To the 250 mL four-hole flask, add 40 g of 1,4-bis-(4-methyl-2-bromophenyl)aminoanthraquinone, 120-160 g of DMSO, and 2-5 g of AIBN.

-

Begin mechanical stirring and heat the mixture to 58°C.

-

Once the temperature is stable, slowly add 13-13.6 g of NBS.

-

Maintain the reaction at 58°C for 1.5 to 3 hours.

-

After the reaction period, transfer the mixture to the 1000 mL boiling flask and allow it to cool to 30°C.

-

Precipitate the product by adding 300-480 g of water to the cooled reaction mixture.

-

Filter the resulting solid.

-

Wash the solid sequentially with a 5 wt% NaHSO₃ aqueous solution and then with water.

-

Dry the purified solid to obtain the final product, this compound. The reported yield is approximately 98-98.5% with a purity of 99-99.5%.

Investigative Protocol for Staining Adherent Cells

While this compound is not documented as a biological stain, its anthraquinone structure suggests potential for such applications, similar to dyes like DRAQ5 which bind to nucleic acids.[4][10] The following is a generalized protocol for researchers wishing to investigate the utility of this compound as a fluorescent stain for fixed adherent cells. Note: This protocol is a starting point and will require optimization.

Diagram of Experimental Workflow

Caption: Experimental workflow for investigating this compound as a cell stain.

Materials:

-

Adherent cells cultured on glass coverslips in a multi-well plate

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol (B129727)

-

Permeabilization buffer (optional): 0.1% Triton X-100 in PBS

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets (to be determined based on spectral analysis)

Procedure:

-

Cell Culture: Seed adherent cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.

-

Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation:

-

For PFA fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 15 minutes at room temperature.

-

For Methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.

-

-

Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

-

Permeabilization (Optional): If targeting intracellular structures, incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.

-

Staining: Prepare a working solution of this compound by diluting the stock solution in PBS (e.g., to a final concentration of 1-10 µM). Add the working solution to the cells and incubate for 20-60 minutes at room temperature, protected from light.

-

Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

-

Mounting: Carefully remove the coverslips from the wells, mount them on a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically.

Safety and Toxicological Information

The available safety data for this compound is limited, with most toxicological and ecological endpoints listed as "no data available".[11]

-

Hazard Identification: Classified as causing serious eye irritation (Eye Irritation, Category 2).[11]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.

-

Skin: Remove contaminated clothing and wash skin with soap and water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.[11]

-

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Toxicological Data: Specific LD50, cytotoxicity, and mutagenicity data for this compound are not available in the public domain. For context, other violet dyes, such as gentian violet (crystal violet), have been shown to be carcinogenic in animal studies.[12] Given the lack of specific data, this compound should be handled with care as a potentially hazardous chemical.

Conclusion and Future Directions

This compound is a well-characterized industrial dye with a defined synthesis process. Its identity as an anthraquinone derivative suggests a potential for use in biomedical research, particularly in fluorescence microscopy, an area where novel, photostable fluorophores are of continuous interest.[4] However, a significant data gap exists regarding its photophysical properties, biological interactions, and toxicological profile.

For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on:

-

Full Spectroscopic Characterization: Determining the absorption and emission spectra, quantum yield, and Stokes shift in various solvents.

-

Biocompatibility and Cytotoxicity: Assessing its effects on various cell lines to determine safe concentration ranges for live-cell imaging.

-

Cellular Localization Studies: Investigating its uptake and binding specificity within cellular compartments.

Such studies are essential to validate whether this compound can transition from an industrial colorant to a valuable tool in the scientific laboratory.

References

- 1. sdinternational.com [sdinternational.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 5. pylamdyes.com [pylamdyes.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound - Chroma Specialty Chemicals [chromaspecialtychemicals.com]

- 9. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 10. Exploring the utility of Deep Red Anthraquinone 5 for digital staining of ex vivo confocal micrographs of optically sectioned skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. Chronic toxicity and carcinogenicity studies of gentian violet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physio-Chemical Properties of Solvent Violet 38

Introduction

This compound, also known by its Colour Index name C.I. 615665, is a synthetic anthraquinone (B42736) dye.[1][2] It presents as a deep purple powder or crystal and belongs to a class of colorants known for their solubility in organic solvents and non-polar materials.[3][4] This property makes it suitable for a wide range of industrial applications, including the coloration of plastics, resins, synthetic fibers, oils, waxes, and printing inks.[3][4][5][6] Its molecular structure is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-9,10-anthracenedione.[7] This technical guide provides a comprehensive overview of the core physio-chemical properties of this compound, complete with experimental protocols for their determination.

Core Physio-Chemical Properties

The fundamental physio-chemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various matrices and for developing new applications.

Table 1: General Physio-Chemical Data for this compound

| Property | Value | Reference(s) |

| CAS Registry Number | 63512-14-1 | [1][2][7][8][9] |

| Molecular Formula | C₂₈H₁₈Br₄N₂O₂ | [1][2][3][7][8][9] |

| Molecular Weight | 734.07 g/mol | [1][2][5][9] |

| Appearance | Deep purple powder or crystal | [3] |

| Melting Point | 310 °C | [1][2] |

| Boiling Point | 687.4 °C at 760 mmHg | [3][7][8] |

| Density | 1.889 g/cm³ | [3][7][8] |

| Flash Point | 369.5 °C | [3][7][8] |

| Refractive Index | 1.747 | [3][7][8] |

| Vapor Pressure | 9.57 x 10⁻¹⁹ mmHg at 25 °C | [3][8] |

| LogP (Octanol-Water Partition Coefficient) | 9.762 | [7][8] |

| Polar Surface Area (PSA) | 58.20 Ų | [7][8] |

Solubility Profile

This compound is characterized by its poor aqueous solubility and good solubility in various organic solvents, which is typical for a solvent dye.[4]

Table 2: Solubility Characteristics of this compound

| Solvent | Solubility | Notes | Reference(s) |

| Water | Insoluble (at 20 °C) | [5][6] | |

| Ethanol (Alcohol) | Slightly Soluble | Produces a yellow-colored solution. | [5][6] |

| Acetone | Soluble | [5][6] | |

| Chloroform | Soluble | [5][6] | |

| Benzene | Soluble | [5][6] | |

| Xylene | Soluble | [5][6][10] | |

| Toluene | Soluble | [5][6] | |

| Other Non-polar Solvents | Soluble | [10] |

Experimental Protocols

Detailed methodologies for determining key physio-chemical properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline compound like this compound using a standard melting point apparatus.[11]

-

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The melting point range is the temperature interval from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).[12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0 °C. A broader range can indicate impurities.[13]

-

Apparatus and Reagents:

-

Procedure:

-

Place a small amount of the this compound sample on a clean, dry surface.[12]

-

Crush the sample into a fine powder using a spatula or mortar and pestle.[14]

-

Load the capillary tube by tapping the open end into the powder until a small amount of sample (1-2 mm in height) is packed into the sealed end.[12][14]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Turn on the apparatus and set the heating rate. For an unknown sample, a rapid initial determination can be performed to find an approximate melting point.[13]

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last solid crystal melts (T₂).[11] The melting point range is T₁ - T₂.

-

Solubility Determination (Gravimetric Method)

This protocol outlines a general method for quantitatively assessing the solubility of a dye in a specific solvent.

-

Principle: A saturated solution of the dye is prepared by adding an excess amount of the solid to a known volume of solvent and allowing it to reach equilibrium. The undissolved solid is then removed by filtration, and the concentration of the dye in the clear supernatant is determined by evaporating the solvent and weighing the residue.

-

Apparatus and Reagents:

-

This compound sample.

-

Selected solvent (e.g., acetone, xylene).

-

Volumetric flasks and pipettes.

-

Scintillation vials or sealed flasks.

-

Shaker or magnetic stirrer.

-

Syringe filters (e.g., 0.45 µm PTFE).

-

Analytical balance.

-

Oven or vacuum desiccator.

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For accuracy, pass the solution through a syringe filter.

-

Transfer the filtered, saturated solution to a pre-weighed container.

-

Evaporate the solvent completely in an oven or vacuum desiccator at a temperature that will not cause decomposition of the dye.

-

Once the solvent is removed, cool the container to room temperature and weigh it again.

-

The mass of the dissolved dye is the final weight minus the initial weight of the container.

-

Calculate the solubility in units such as g/L or mg/mL.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol describes how to obtain the UV-Vis absorption spectrum of this compound in a suitable solvent.

-

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[15] A solution of the compound is placed in a beam of light, and the intensity of light passing through the sample is measured at various wavelengths. The resulting spectrum shows absorbance peaks at wavelengths where the molecule absorbs light most strongly, which is characteristic of its electronic structure.

-

Apparatus and Reagents:

-

Procedure:

-

Prepare a dilute stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent.[15] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0).

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize (usually 15-20 minutes).[18]

-

Fill a clean cuvette approximately ¾ full with the pure solvent. This will serve as the blank or reference.[16][19]

-

Clean the transparent sides of the cuvette with a lint-free tissue (e.g., KimWipe) to remove fingerprints or smudges.[19]

-

Place the blank cuvette in the spectrophotometer and run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).[18][19][20]

-

Remove the blank cuvette. Rinse another clean cuvette with a small amount of the dye solution before filling it ¾ full with the sample solution.[16][18]

-

Place the sample cuvette in the spectrophotometer.

-

Acquire the absorbance spectrum of the sample.[18]

-

The resulting plot of absorbance versus wavelength will show the characteristic absorption peaks (λₘₐₓ) for this compound in that solvent.

-

Logical & Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive physio-chemical characterization of a compound like this compound.

Caption: Experimental workflow for determining the physio-chemical properties of this compound.

References

- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. chembk.com [chembk.com]

- 4. polarisorganics.com [polarisorganics.com]

- 5. Solvent Violet 38 Manufacturer in Mumbai, Solvent Violet 38 Exporter [dyestuff.co.in]

- 6. sdinternational.com [sdinternational.com]

- 7. echemi.com [echemi.com]

- 8. This compound|lookchem [lookchem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. pylamdyes.com [pylamdyes.com]

- 11. pennwest.edu [pennwest.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. scribd.com [scribd.com]

- 15. science.valenciacollege.edu [science.valenciacollege.edu]

- 16. ossila.com [ossila.com]

- 17. diverdi.colostate.edu [diverdi.colostate.edu]

- 18. jove.com [jove.com]

- 19. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 20. engineering.purdue.edu [engineering.purdue.edu]

Solvent Violet 38 molecular weight and formula

An In-depth Guide for Researchers and Industrial Professionals

This document provides a comprehensive overview of the chemical and physical properties of Solvent Violet 38, a synthetic anthraquinone (B42736) dye. The information is intended for researchers, scientists, and professionals in industries where this dye is utilized.

Core Chemical Properties

This compound is recognized for its vibrant bluish-violet color and its solubility in various organic solvents.[1] Its primary applications include the coloring of plastics, resins, synthetic fibers, oils, waxes, and printing inks.[1][2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₁₈Br₄N₂O₂ | [2][4][5][6][7] |

| Molecular Weight | 734.07 g/mol | [2][3][6] |

| CAS Registry Number | 63512-14-1 | [2][5][6][7] |

| Molecular Structure | Anthraquinone | [2][6] |

| Appearance | Purple liquid or dark powder | [1][3] |

| Density | 1.889 g/cm³ | [4][5] |

| Boiling Point | 687.4°C at 760 mmHg | [4][5] |

| Flash Point | 369.5°C | [4][5] |

Solubility Profile

This compound is characterized by its poor solubility in water.[3] However, it is soluble in a range of non-polar organic solvents, including acetone, chloroform, benzene, xylene, and toluene.[1][3] It is also slightly soluble in alcohol.[3]

Manufacturing Process

The synthesis of this compound is typically achieved through the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,6-dibromo-4-methylbenzenamine.[2][6]

Caption: Synthesis of this compound.

Experimental Protocols and Biological Pathways

It is important to note that this compound is an industrial dye and not a compound developed for pharmaceutical or biological research applications. Therefore, detailed experimental protocols pertaining to its biological activity or its involvement in signaling pathways are not applicable. Its primary function is as a colorant, and its technical data is focused on its physical and chemical properties relevant to manufacturing and material science. Safety information indicates that direct contact with skin and eyes should be avoided.[4]

References

A Technical Guide to the Solubility of Solvent Violet 38 in Organic Solvents

This technical guide provides an in-depth overview of the solubility characteristics of Solvent Violet 38. The information is intended for researchers, scientists, and professionals in drug development and other fields where the precise application of solvent dyes is critical. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the methodology.

Introduction to this compound

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) chemical class.[1][2][3] It appears as a deep purple powder or crystal and is utilized in a variety of industrial applications, including the coloration of polymers, oils, waxes, printing inks, and more.[4][5][6] Its utility is largely dictated by its solubility in non-aqueous media, making an understanding of its behavior in different organic solvents essential for formulation and application development.

Physicochemical Properties:

Solubility Data

Quantitative solubility data for this compound is not widely published in publicly available literature. However, qualitative assessments provide valuable guidance on solvent selection for various applications. The following table summarizes the known solubility characteristics of this compound.

| Solvent Class | Specific Solvents | Solubility Profile | Source(s) |

| Polar Protic | Water | Insoluble | [5][6] |

| Alcohols | Slightly Soluble | [4][5][6] | |

| Polar Aprotic | Acetone, Ketones | Soluble | [4][5][6] |

| Non-Polar | Xylene, Toluene, Benzene | Soluble | [1][5][6] |

| Chloroform | Soluble | [5][6] | |

| Ethers | Soluble | [4] | |

| Assorted Non-Polar Solvents | Soluble | [1] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following methodology, based on the isothermal shake-flask method coupled with UV-Vis spectrophotometric analysis, is a reliable approach for determining the solubility of colored compounds like this compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer and quartz cuvettes

-

Centrifuge (optional)

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of dilutions from the stock solution to generate at least five standards of decreasing concentration.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

-

-

Sample Preparation and Saturation:

-

Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that saturation is reached.

-

Place the sealed containers in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can establish the minimum time required to achieve equilibrium.

-

-

Sample Clarification:

-

After the equilibration period, remove the samples from the shaker and allow them to stand undisturbed at the controlled temperature for several hours to allow undissolved solids to settle.

-

To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant.

-

Immediately filter the sample using a syringe filter compatible with the solvent (e.g., PTFE). This step is critical to remove any suspended microparticles. Alternatively, centrifugation can be used prior to filtration.

-

-

Analysis:

-

Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

-

Measure the absorbance of the diluted sample at λ_max using the UV-Vis spectrophotometer.

-

Use the calibration curve's regression equation to calculate the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting value represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in units such as g/L or mg/mL.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. chembk.com [chembk.com]

- 5. This compound Manufacturer in Mumbai, this compound Exporter [dyestuff.co.in]

- 6. sdinternational.com [sdinternational.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Violet 38

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Violet 38, a vibrant bluish-violet anthraquinone (B42736) dye, finds extensive applications in coloring plastics, resins, and synthetic fibers.[1][2][3] Its robust chemical properties, including good lightfastness and thermal stability, make it a valuable compound in various industrial processes.[2][3] This technical guide provides a comprehensive overview of the primary synthesis and manufacturing routes for this compound, offering detailed experimental protocols and comparative data for researchers and professionals in chemical synthesis and materials science. Two principal methods are discussed: the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,6-dibromo-4-methylbenzenamine and a two-step bromination of Solvent Green 3.

Physicochemical Properties of this compound

This compound is a purple powder with the molecular formula C₂₈H₁₈Br₄N₂O₂ and a molecular weight of 734.07 g/mol .[4][5] It is insoluble in water but soluble in various organic solvents such as acetone, chloroform, benzene, xylene, and toluene.[4]

| Property | Value |

| Molecular Formula | C₂₈H₁₈Br₄N₂O₂[1][5][6][7] |

| Molecular Weight | 734.07 g/mol [1][4][5] |

| Appearance | Purple powder or liquid[2][4][6] |

| CAS Number | 63512-14-1[1][5][7] |

| Color Index | 615665[4][5] |

| Boiling Point | 687.4°C at 760 mmHg[6][7] |

| Density | 1.889 g/cm³[6][7] |

| Flash Point | 369.5°C[6][7] |

Synthesis Methodologies

Two primary synthetic routes for this compound are prevalent in industrial manufacturing.

Method 1: Condensation Reaction

This traditional method involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,6-dibromo-4-methylbenzenamine.[1][5][8][9]

Reaction Scheme:

References

- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 2. pylamdyes.com [pylamdyes.com]

- 3. This compound Manufacturer | Ahmedabad | Gujarat | India [rsdcindustries.com]

- 4. sdinternational.com [sdinternational.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound CAS#: 63512-14-1 [amp.chemicalbook.com]

- 9. This compound Application: Industrial at Best Price in Mumbai | S D International [tradeindia.com]

An In-depth Technical Guide to the Spectral Properties of Solvent Violet 38

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Violet 38 is a synthetic organic compound belonging to the anthraquinone (B42736) class of dyes.[1][2] Characterized by its vibrant violet hue, this solvent-soluble colorant sees application in the coloration of various materials, including plastics and resins.[3][4] While specific, comprehensive spectral data for this compound is not extensively documented in publicly accessible literature, this guide provides a thorough overview of its anticipated spectral characteristics based on the properties of analogous anthraquinone dyes. Furthermore, it outlines detailed, standardized experimental protocols for the determination of key spectral parameters, namely light absorption and fluorescence emission. This document is intended to serve as a foundational resource for researchers and professionals employing or investigating this compound in their work.

Core Concepts: Light Absorption and Fluorescence

The spectral properties of a dye like this compound are fundamentally governed by the interaction of its molecular structure with electromagnetic radiation. When a molecule absorbs a photon of light, an electron is promoted to a higher energy level. The molecule can then return to its ground state through various relaxation pathways, one of which is the emission of a photon, a phenomenon known as fluorescence.

The relationship between absorption and emission is a cornerstone of spectroscopy. The energy of the emitted photon is typically lower (and thus the wavelength is longer) than the absorbed photon, a phenomenon known as the Stokes shift. The efficiency of this fluorescence process is quantified by the fluorescence quantum yield.

References

Spectroscopic Profile of Solvent Violet 38: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solvent Violet 38

This compound, with the chemical name 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone, is a deep purple, solvent-soluble dye belonging to the anthraquinone (B42736) class. Its molecular structure, characterized by a central anthraquinone core with bulky substituted arylamino groups at the 1 and 4 positions, is the primary determinant of its color and photophysical properties. Dyes of this class are utilized in various industrial applications, including the coloration of plastics, resins, and synthetic fibers.[1]

Chemical Structure:

-

IUPAC Name: 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthracene-9,10-dione

-

Molecular Formula: C₂₈H₁₈Br₄N₂O₂

-

Molecular Weight: 734.07 g/mol

-

CAS Number: 63512-14-1

Spectroscopic Properties: Absorption and Emission Spectra

The electronic absorption and emission spectra of anthraquinone dyes are governed by π → π* and intramolecular charge transfer (ICT) transitions. The energy of these transitions, and thus the position of the absorption and emission maxima (λmax and λem), is highly sensitive to the nature of the substituents on the anthraquinone core and the polarity of the solvent.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, quantitative absorption and emission data (λmax, λem, molar absorptivity (ε), quantum yield (Φ)) for this compound in various solvents. The data presented below is for structurally analogous 1,4-diaminoanthraquinone (B121737) derivatives and is intended to be representative of the expected spectroscopic behavior of this compound.

Table 1: Representative Spectroscopic Data for Analogous Anthraquinone Dyes

| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| 1,5-Diaminoanthraquinone | Chloroform | 495 | 560 | - | - |

| 1,5-Diaminoanthraquinone | Methanol | 500 | 600 | - | - |

| N-aryl-1-aminoanthraquinone derivative | Dichloromethane | ~550-600 | ~600-650 | ~10,000-15,000 | Low (<0.1) |

| 1,4-Diaminoanthraquinone derivatives | Various Organic Solvents | ~550-650 | - | - | - |

Data is illustrative and compiled from studies on similar anthraquinone dye structures. The exact values for this compound may vary.

The bulky 2,6-dibromo-4-methylphenylamino substituents in this compound are expected to cause a significant bathochromic (red) shift in both the absorption and emission spectra compared to simpler aminoanthraquinones due to extended π-conjugation and potential intramolecular hydrogen bonding. The fluorescence quantum yield of many anthraquinone dyes is often low due to efficient non-radiative decay pathways.

Experimental Protocols for Spectroscopic Analysis

The following sections outline the standard methodologies for measuring the absorption and emission spectra of solvent dyes like this compound.

Absorption Spectroscopy (UV-Visible)

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a given solvent.

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the desired spectroscopic grade solvent.

-

From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure stable output.

-

Set the desired wavelength range for the scan (e.g., 300-800 nm for a colored dye).

-

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction.

-

Replace the blank in the sample holder with a cuvette containing the most dilute solution of this compound.

-

Acquire the absorption spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

-

The molar absorptivity (ε) can be calculated from the slope of the calibration curve.

-

Emission Spectroscopy (Fluorescence)

Objective: To determine the wavelength(s) of maximum emission (λem) and the relative fluorescence quantum yield (Φ) of this compound.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Methodology:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1 AU) to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength (typically the λmax determined from the absorption spectrum).

-

Set the desired emission wavelength range, starting at a wavelength slightly longer than the excitation wavelength.

-

Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Record the emission spectrum of the pure solvent blank to check for background fluorescence or Raman scattering.

-

Record the emission spectrum of the this compound solution.

-

-

Quantum Yield Determination (Relative Method):

-

A common method for determining the fluorescence quantum yield is to compare the fluorescence of the sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).

-

The following equation is used: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Visualization of Experimental Workflow and Molecular-Property Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the conceptual relationship between the molecular structure of this compound and its photophysical properties.

References

An In-Depth Technical Guide to the Photostability and Degradation of Solvent Violet 38

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Violet 38, a member of the anthraquinone (B42736) dye family, is valued for its vibrant violet hue and is utilized in a variety of applications, including the coloration of polymers, oils, and waxes. Its chemical designation is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone.[1] The photostability of such dyes is a critical parameter, influencing their performance and the longevity of the materials they color. This technical guide provides a comprehensive overview of the known photostability characteristics of this compound and related anthraquinone dyes. It details experimental protocols for assessing photodegradation, discusses potential degradation pathways, and presents available data in a structured format. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from studies on structurally similar compounds to provide a robust framework for its evaluation.

Introduction to this compound

This compound is a synthetic dye characterized by a central anthraquinone core with two substituted phenylamino (B1219803) groups at the 1 and 4 positions. This structure is responsible for its color and contributes to its relatively good lightfastness.[1] Anthraquinone dyes, in general, are known for their stability against photodegradation due to the fused aromatic ring system which can delocalize absorbed light energy.[2] However, prolonged exposure to light, particularly in the presence of oxygen and in certain solvents, can lead to irreversible fading. Understanding the mechanisms and kinetics of this degradation is crucial for predicting the long-term performance of products containing this dye.

Chemical Structure:

-

IUPAC Name: 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthracene-9,10-dione

-

CAS Number: 68239-76-9

-

Molecular Formula: C₂₈H₁₈Br₄N₂O₂

-

Molecular Weight: 734.07 g/mol [3]

Factors Influencing Photostability

The rate and extent of photodegradation of this compound are influenced by several factors:

-

Light Source and Intensity: The energy and spectral distribution of the light source are critical. UV radiation is generally more damaging than visible light.

-

Solvent/Matrix: The polarity and chemical nature of the solvent or polymer matrix can significantly affect the degradation pathway and rate.

-

Presence of Oxygen: Photo-oxidative processes are a major degradation pathway for many dyes. The availability of oxygen can accelerate fading.

-

Temperature: Higher temperatures can increase the rate of secondary thermal degradation reactions initiated by photochemical processes.

-

Presence of Other Substances: Additives, impurities, or other components within a formulation can act as photosensitizers or quenchers, thereby altering the photostability of the dye.

Experimental Protocols for Photostability Testing

Standardized methods are essential for evaluating the photostability of dyes. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH) for pharmaceuticals, and practices for testing dye stability.[4][5][6]

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., a non-polar organic solvent like xylene or a more polar solvent depending on the application). A typical concentration might be in the range of 10-50 mg/L.

-

For solid-state testing, a thin film of the dye can be cast on a transparent, inert substrate (e.g., a glass slide), or the dye can be incorporated into a polymer matrix.

-

Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. This control is stored under the same temperature and atmospheric conditions to distinguish between thermal and photodegradation.[4]

-

-

Light Exposure:

-

Place the samples in a photostability chamber equipped with a light source that simulates the spectral distribution of sunlight, such as a Xenon arc lamp.[7]

-

According to ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][8]

-

The temperature within the chamber should be controlled (e.g., 25°C ± 2°C) to minimize thermal degradation.

-

-

Analysis:

-

At specified time intervals, withdraw aliquots of the solution or analyze the solid samples.

-

Monitor the degradation by UV-Visible spectroscopy, measuring the decrease in absorbance at the dye's λmax.

-

Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate the parent dye from its degradation products and quantify the changes.[9]

-

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to identify the molecular weights of the degradation products, aiding in their structural elucidation.

-

Confirmatory Photostability Testing

Confirmatory studies are performed under less harsh conditions to assess the photostability under more realistic storage or use scenarios. The protocol is similar to the forced degradation study, but with lower light intensities and for longer durations.

Quantitative Data

Specific quantitative data on the photodegradation of this compound is scarce in the public domain. However, studies on structurally similar 1,4-dialkylamino anthraquinone dyes provide some insight. The following table is a template for how such data should be presented.

| Parameter | Value | Conditions | Reference |

| Photodegradation Rate Constant (k) | Data not available | Solvent, Light Source, Temperature | |

| Quantum Yield (Φ) | Data not available | Solvent, Excitation Wavelength | |

| Half-life (t₁/₂) | Data not available | Solvent, Light Source, Temperature |

In a study on other anthraquinone dyes, the decrease in absorbance was monitored over 100 hours of irradiation with a Xenon arc lamp (0.55 W/m² at 340 nm, 45°C), showing varying degrees of degradation depending on the specific substitutions on the anthraquinone core.[7]

Degradation Pathways and Mechanisms

While the precise degradation mechanism for this compound has not been detailed in the literature, a plausible pathway can be proposed based on the known photochemistry of related anthraquinone and halogenated aromatic compounds.

The primary mechanism of photodegradation is likely to be photo-oxidation. The anthraquinone core can absorb light, leading to the formation of an excited state. This excited molecule can then undergo several processes:

-

Intersystem Crossing: The excited singlet state can convert to a more stable, longer-lived triplet state.

-

Energy Transfer: The excited triplet state of the dye can transfer its energy to molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the dye molecule, leading to its degradation.

-

Electron Transfer: The excited dye molecule can participate in electron transfer reactions with the solvent or other molecules, generating radical ions that can initiate degradation reactions.

-

Direct Photolysis: The absorption of high-energy photons could lead to the cleavage of chemical bonds within the molecule. The C-Br and C-N bonds are potentially susceptible to photolytic cleavage.

A probable degradation pathway involves the oxidative N-dealkylation or hydroxylation of the aromatic rings, and potentially dehalogenation. The initial steps could lead to the formation of hydroxylated and de-brominated derivatives, which may undergo further oxidation and ring-opening, ultimately leading to smaller, colorless fragments.

Diagrams of Potential Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for photostability testing.

Caption: Proposed photodegradation pathway of this compound.

Conclusion

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sdinternational.com [sdinternational.com]

- 4. q1scientific.com [q1scientific.com]

- 5. ikev.org [ikev.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Synthesis and a Photo-Stability Study of Organic Dyes for Electro-Fluidic Display - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iagim.org [iagim.org]

- 9. Rapid Quantitative Detection of Dye Concentration in Pt/TiO2 Photocatalytic System Based on RGB Sensing [mdpi.com]

An In-depth Technical Guide to the Quantum Yield of Solvent Violet 38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Solvent Violet 38. Due to the limited availability of a standardized, published quantum yield value for this specific dye, this document focuses on the experimental protocols for its determination. The methodologies outlined below are based on established techniques for characterizing the photophysical properties of fluorescent compounds.

Introduction to this compound

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class.[1][2] Its chemical structure and general properties are summarized in Table 1. This dye is soluble in various organic solvents such as xylene and other non-polar solvents, and is commonly used in the coloration of plastics, oils, waxes, and adhesives.[1] While its primary applications are in materials science, its fluorescent properties may be of interest in various research and development contexts, including drug development, where fluorescent probes are essential tools.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthracene-9,10-dione | [2] |

| CAS Number | 63512-14-1 | [2][3] |

| Molecular Formula | C₂₈H₁₈Br₄N₂O₂ | [2][3] |

| Molecular Weight | 734.07 g/mol | [2][3] |

| Appearance | Dark purple powder | [1][4] |

| Solubility | Soluble in acetone, chloroform, benzene, xylene, toluene; slightly soluble in alcohol; insoluble in water. | [5] |

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[6][7]

Φ = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for fluorescent probes and labels. The quantum yield can be determined through absolute or relative methods. The comparative (or relative) method is most commonly employed and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8]

Experimental Protocol for Determining the Quantum Yield of this compound

The following protocol details the comparative method for determining the fluorescence quantum yield of this compound. This method relies on a reference standard with a well-characterized quantum yield in the same spectral region.

-

This compound: Analytical grade.

-

Quantum Yield Standard: A suitable standard with a known quantum yield. For a violet-emitting dye, a standard such as Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) could be considered.[8]

-

Solvent: A high-purity, spectroscopic grade solvent in which both this compound and the standard are soluble and stable. The refractive index of the solvent is required for the calculation.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Fluorometer (Fluorescence Spectrometer): For measuring fluorescence emission spectra.

-

Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

The determination of the quantum yield using the comparative method follows a precise workflow to ensure accuracy.

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and the chosen quantum yield standard in the selected solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to avoid inner filter effects.[8]

-

-

Absorbance Measurements:

-

Record the absorbance spectra of all the prepared solutions using a UV-Vis spectrophotometer.

-

Identify a suitable excitation wavelength at which both the sample and the standard exhibit absorbance.

-

-

Fluorescence Measurements:

-

Using a fluorometer, record the fluorescence emission spectra for all solutions. The excitation wavelength determined from the absorbance measurements should be used.

-

It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both datasets to obtain the slopes (gradients) of the lines.

-

The quantum yield of the sample (Φₓ) can be calculated using the following equation:[6][8]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ is the gradient of the plot for the sample.

-

Gradₛₜ is the gradient of the plot for the standard.

-

ηₓ is the refractive index of the solvent used for the sample.

-

ηₛₜ is the refractive index of the solvent used for the standard.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ)

Data Presentation

The collected and calculated data should be organized in a clear and structured manner for easy interpretation and comparison.

Table 2: Photophysical Data for this compound (Hypothetical)

| Parameter | This compound | Standard (e.g., Quinine Sulfate) |

| Solvent | Toluene | 0.1 M H₂SO₄ |

| Refractive Index (η) | 1.496 | 1.333 |

| Absorption Max (λₐₑₛ, nm) | [To be determined] | 350 |

| Emission Max (λₑₘ, nm) | [To be determined] | 450 |

| Excitation Wavelength (nm) | [To be determined] | 350 |

| Gradient (Grad) | [From plot] | [From plot] |

| Quantum Yield (Φ) | [Calculated Value] | 0.54 |

Signaling Pathways and Applications in Drug Development

While this compound is primarily an industrial dye, fluorescent molecules of the anthraquinone family have been explored for various biological applications. There are no established signaling pathways directly associated with this compound in a biological context. However, its potential use in drug development could be as a fluorescent label for tracking molecules or as a probe for studying cellular environments. The relationship between the dye's properties and its potential applications can be visualized as follows:

Conclusion

Determining the fluorescence quantum yield of this compound is essential for evaluating its potential in applications requiring fluorescent signaling. The comparative method described in this guide provides a robust and accessible approach for researchers to characterize this property. Accurate determination of the quantum yield, along with other photophysical parameters, will enable a comprehensive assessment of this compound's suitability for advanced applications in research and development.

References

- 1. pylamdyes.com [pylamdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. sdinternational.com [sdinternational.com]

- 4. This compound [chembk.com]

- 5. Solvent Violet 38 Manufacturer in Mumbai, Solvent Violet 38 Exporter [dyestuff.co.in]

- 6. agilent.com [agilent.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. static.horiba.com [static.horiba.com]

Solvent Violet 38: A Technical Health and Safety Guide for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all applicable safety regulations.

Introduction

Solvent Violet 38, an anthraquinone-based dye, sees application in the coloring of various materials, including plastics, resins, and synthetic fibers.[1] Its chemical name is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone.[2][3][4] This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to research and development environments. Due to a notable lack of specific toxicological data for this compound, a cautious approach to handling is strongly advised.

Chemical and Physical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental conditions and for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Purple powder or liquid | [5][6] |

| Molecular Formula | C28H18Br4N2O2 | [1][3][5][7] |

| Molecular Weight | 734.07 g/mol | [1][5][7] |

| CAS Number | 63512-14-1, 68239-76-9 | [1][2][3][4][5][7][8][9][10][11] |

| Colour Index | 615665 | [5][6] |

| Solubility | Insoluble in water. Slightly soluble in alcohol. Soluble in acetone, chloroform, benzene, xylene, and toluene. | [5] |

| Boiling Point | 687.4°C at 760 mmHg | [3][7] |

| Flash Point | 369.5°C | [3][7] |

| Density | 1.889 g/cm³ | [3][7] |

| Vapor Pressure | 9.57E-19 mmHg at 25°C | [7] |

| LogP (Octanol-Water Partition Coefficient) | 9.762 | [3][7] |

Toxicological Information

A significant finding from the review of available safety literature is the widespread lack of specific toxicological data for this compound. Most Safety Data Sheets (SDS) report "no data available" for key toxicological endpoints. This absence of data necessitates a highly precautionary approach to handling.

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference |

| Acute Oral Toxicity | No data available | [2] |

| Acute Dermal Toxicity | No data available | [2] |

| Acute Inhalation Toxicity | No data available | [2] |

| Skin Corrosion/Irritation | No data available | [2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (GHS Category 2) | [2] |

| Respiratory or Skin Sensitization | No data available | [2] |

| Germ Cell Mutagenicity | No data available | [2] |

| Carcinogenicity | No data available | [2] |

| Reproductive Toxicity | No data available | [2] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | [2] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [2] |

| Aspiration Hazard | No data available | [2] |

Read-Across Toxicological Assessment

In the absence of direct data, information from structurally similar compounds can provide insights into potential hazards. A 13-week toxicology study on 1-amino-2,4-dibromoanthraquinone (B109406) , an intermediate in dye production, revealed significant toxicity in rats.[12]

Key findings from this study include:

-

Hepatotoxicity: Treated rats exhibited chronic toxic hepatitis, characterized by hepatocytomegaly, centrilobular vacuolar degeneration and necrosis, regenerative nodules, and bile duct hyperplasia.[12]

-

Nephrotoxicity: Hyaline droplet degeneration in the proximal convoluted tubules of the kidneys was observed in male rats.[12]

-

Other Effects: Uterine atrophy in female rats, anemia, and thymic atrophy were also noted at higher doses.[12]

Given the structural similarities, it is prudent to consider that this compound may pose similar risks to the liver and kidneys upon prolonged or repeated exposure.

Hazard Identification and Handling

The primary identified hazard for this compound is serious eye irritation.[2] However, due to the lack of comprehensive toxicological data, it should be handled as a substance with unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when working with this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |

| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid generating dust or aerosols.[4] Wash hands thoroughly after handling.[2]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from oxidizing agents and sources of ignition.

Experimental Protocols

While specific experimental data for this compound is scarce, this section outlines the standard methodologies for key toxicological assessments that would be relevant for this substance.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test method utilizes a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A three-dimensional human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

-

Application: The test substance is applied topically to the surface of the skin model.

-

Incubation: The treated tissue is incubated for a defined period.

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity. A reduction in cell viability below a certain threshold indicates irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Test Animal: Typically, albino rabbits are used.

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.

-

Scoring: The severity of the lesions is scored to classify the substance's irritation potential.

Ecological Information

Similar to the toxicological data, there is a significant lack of information regarding the ecological effects of this compound.

Table 4: Summary of Ecotoxicological Data

| Endpoint | Result | Reference |

| Toxicity to Fish | No data available | [2] |

| Toxicity to Daphnia and other Aquatic Invertebrates | No data available | [2] |

| Toxicity to Algae | No data available | [2] |

| Persistence and Degradability | No data available | [2] |

| Bioaccumulative Potential | No data available | [2] |

| Mobility in Soil | No data available | [2] |

Given its high LogP value, there is a potential for bioaccumulation.[3][7] Therefore, release into the environment should be strictly avoided.

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for the hazard assessment and safe handling of a substance with limited safety data, such as this compound.

Caption: Hazard Assessment and Safe Handling Workflow for this compound.

Conclusion

The available health and safety information for this compound is limited, with a significant lack of empirical toxicological and ecotoxicological data. The only formally identified hazard is serious eye irritation. However, based on data from a structurally related compound, there is a potential for liver and kidney toxicity with repeated exposure. Therefore, a highly conservative approach to handling is warranted. Researchers, scientists, and drug development professionals must adhere to strict engineering controls, utilize comprehensive personal protective equipment, and treat this substance as having unknown toxicity. All waste containing this compound should be disposed of as hazardous chemical waste.

References

- 1. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. sdinternational.com [sdinternational.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound - Chroma Specialty Chemicals [chromaspecialtychemicals.com]

- 9. Page loading... [guidechem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound, CAS 68239-76-9 (T87424-50mg) | Szabo-Scandic [szabo-scandic.com]

- 12. Thirteen-week toxicology studies of 1-amino-2,4-dibromoanthraquinone in Fischer 344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

handling and storage of Solvent Violet 38 powder

An In-depth Technical Guide to the Handling and Storage of Solvent Violet 38 Powder

For researchers, scientists, and professionals in laboratory settings, the proper handling and storage of chemical compounds are paramount to ensuring experimental integrity and personnel safety. This guide provides a comprehensive overview of the procedures for this compound, a synthetic dye belonging to the anthraquinone (B42736) class.

Chemical and Physical Properties

This compound is a deep purple powder.[1] Its primary application lies in the coloring of various materials, including plastics, resins, synthetic fibers, oils, waxes, and printing inks.[2][3][4] It is identified by CAS number 63512-14-1.[5][6]

A summary of its key physical and chemical properties is presented below for easy reference.

| Property | Value |

| Molecular Formula | C28H18Br4N2O2[1][3][5][6][7] |

| Molecular Weight | 734.07 g/mol [2][3][5][6][7] |

| Appearance | Deep purple powder or crystal[1] |

| Density | 1.889 g/cm³[1][5][6] |

| Boiling Point | 687.4°C at 760 mmHg[1][5][6] |

| Flash Point | 369.5°C[1][5][6] |

| Vapor Pressure | 9.57E-19 mmHg at 25°C[1][5] |

| Refractive Index | 1.747[1][5][6] |

Solubility Profile:

-

Water: Insoluble at 20°C[2]

-

Alcohol: Slightly soluble[2]

-

Organic Solvents: Soluble in acetone, chloroform, benzene, xylene, and toluene[2]

Health and Safety Information

This compound is classified as causing serious eye irritation (H319).[8] Therefore, adherence to safety protocols is critical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound powder.

| PPE Category | Specification | Purpose |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[8] | To protect eyes from dust particles that can cause serious irritation.[8] |

| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or rubber)[8] | To prevent skin contact.[1] |

| Skin Protection | Lab coat or other protective clothing[8] | To avoid contamination of personal clothing. |

| Respiratory Protection | NIOSH/MSHA-approved full-face respirator if exposure limits are exceeded or if dust formation is significant[8] | To prevent inhalation of airborne powder.[8] |

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[8]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]

-

Inhalation: Move the individual to fresh air.[8]

-

Ingestion: Rinse the mouth with water.[8]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling

-

Always handle this compound in a well-ventilated area to minimize inhalation of dust.[6][8]

-

Avoid the formation of dust and aerosols during handling.[6][8]

-

Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1][6][8]

-

Wash hands thoroughly after handling.[8]

Storage

-

The storage area should be dry, cool, and well-ventilated.[1][6][8]

-

Keep away from incompatible materials, such as strong oxidizing agents.[1]

-

Store separately from foodstuff containers.[6]

Experimental Protocols and Workflows

While this compound is primarily an industrial dye and not typically used in biological signaling pathway research, the following protocols outline its safe handling and preparation for use in a laboratory setting.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound in an organic solvent.

-

Preparation: Ensure all work is conducted in a chemical fume hood. Assemble all necessary PPE.

-

Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial. Avoid creating airborne dust.

-

Solubilization: Add the appropriate volume of the chosen organic solvent (e.g., acetone, toluene) to the vial.

-

Mixing: Tightly cap the vial and mix the solution by vortexing or sonicating until the powder is completely dissolved.

-

Storage: Label the vial clearly with the chemical name, concentration, solvent, and date of preparation. Store the stock solution in a cool, dry, and dark place, away from incompatible materials.

Laboratory Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound powder in a research environment.

Caption: Workflow for Safe Handling of this compound Powder.

Risk Assessment

A thorough risk assessment should be conducted before working with this compound. The logical relationship of this process is depicted below.

References

- 1. chembk.com [chembk.com]

- 2. sdinternational.com [sdinternational.com]

- 3. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 4. pylamdyes.com [pylamdyes.com]